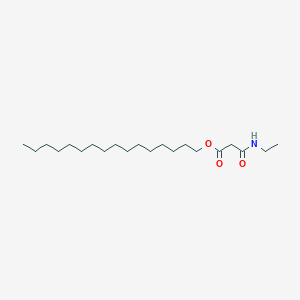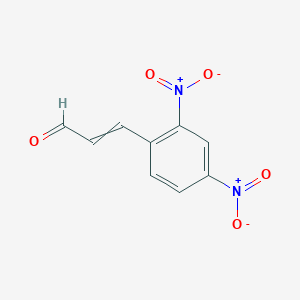
3-(2,4-Dinitrophenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitrophenyl)prop-2-enal is an organic compound characterized by the presence of a dinitrophenyl group attached to a prop-2-enal moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenyl)prop-2-enal typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as methanol and sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with adjustments made for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dinitrophenyl)prop-2-enal undergoes various chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with nucleophiles in a two-step process involving addition followed by elimination.
Conjugate Additions: The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, hydrides, and other nucleophiles. Reaction conditions typically involve the use of solvents like methanol and acidic or basic catalysts to promote the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can yield alcohols, while conjugate additions can produce enolate intermediates that tautomerize back to carbonyl compounds .
Applications De Recherche Scientifique
3-(2,4-Dinitrophenyl)prop-2-enal has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2,4-Dinitrophenyl)prop-2-enal involves its ability to act as a nucleophile or electrophile in various chemical reactions. In biological systems, it can function as a protonophore, shuttling protons across membranes and disrupting the proton gradient, which affects ATP production .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar dinitrophenyl functionality, used in biochemical studies and as a metabolic stimulant.
2,4-Dinitrophenylhydrazine: A reagent used in the detection of carbonyl compounds, forming hydrazones.
Cinnamaldehyde: A compound with a similar prop-2-enal structure but different functional groups, known for its use in flavoring and fragrance.
Uniqueness
3-(2,4-Dinitrophenyl)prop-2-enal is unique due to its combination of the dinitrophenyl group and the prop-2-enal moiety, which imparts distinct reactivity and applications in various fields of research and industry.
Propriétés
Numéro CAS |
183018-46-4 |
|---|---|
Formule moléculaire |
C9H6N2O5 |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
3-(2,4-dinitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6N2O5/c12-5-1-2-7-3-4-8(10(13)14)6-9(7)11(15)16/h1-6H |
Clé InChI |
NOFZQFGFJQQHKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


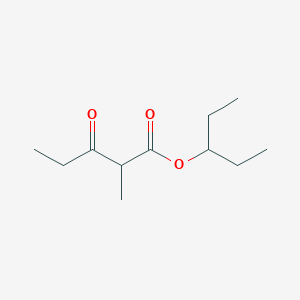
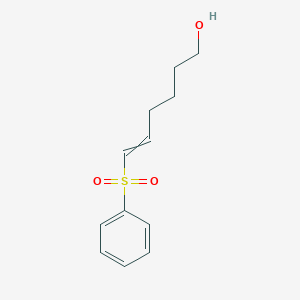
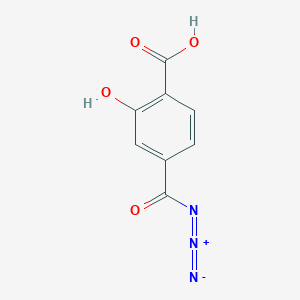
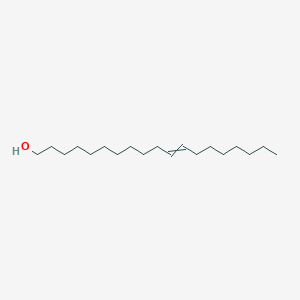
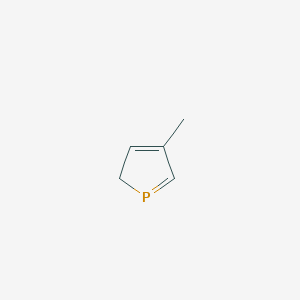



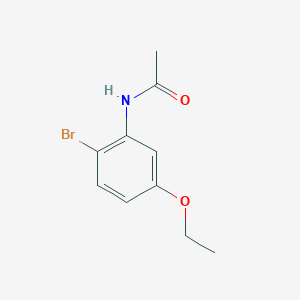
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
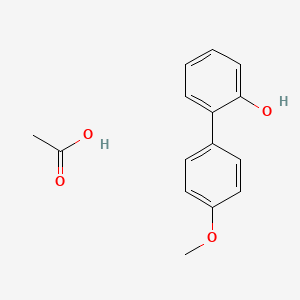

![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
